希士妥林

描述

希瑞林是一种合成的九肽类促性腺激素释放激素 (GnRH) 类似物,具有增强的效力。它主要用于治疗激素敏感性癌症,如男性前列腺癌和女性子宫肌瘤。 此外,希瑞林在治疗儿童中央性早熟方面也很有效 .

作用机制

希瑞林在垂体腺中充当促性腺激素释放激素 (GnRH) 受体的强效激动剂。当给药时,它最初会刺激黄体生成素 (LH) 和卵泡刺激素 (FSH) 的释放。持续给药会导致 GnRH 受体下调和垂体促性腺激素细胞脱敏,从而导致 LH 和 FSH 分泌减少。 促性腺激素释放的抑制导致性激素(如睾酮和雌激素)水平降低 .

科学研究应用

生化分析

Biochemical Properties

Histrelin plays a crucial role in biochemical reactions by interacting with specific receptors and proteins. It binds to the GnRH receptor on pituitary gonadotrophs, leading to the production of LH and FSH . These hormones are essential for regulating sexual maturation and reproductive function. The interaction between histrelin and the GnRH receptor is characterized by high affinity and specificity, which ensures effective modulation of gonadotropin release .

Cellular Effects

Histrelin exerts significant effects on various cell types and cellular processes. In the pituitary gland, histrelin stimulates gonadotropes to release LH and FSH, which subsequently influence the function of gonadal cells . This stimulation leads to increased production of sex steroids such as testosterone and estradiol. Additionally, histrelin affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of these hormones . In prostate cancer cells, histrelin reduces testosterone levels, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of histrelin involves its binding to the GnRH receptor on pituitary gonadotrophs. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways . Initially, histrelin stimulates the release of LH and FSH, but with continuous administration, it desensitizes the GnRH receptor, leading to decreased gonadotropin release . This results in reduced levels of sex steroids, which is beneficial in conditions like prostate cancer and central precocious puberty .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of histrelin change over time. Initially, there is a transient increase in serum concentrations of estradiol and testosterone during the first week of treatment . With continuous administration, histrelin maintains stable hormone levels by desensitizing the GnRH receptor . The stability and degradation of histrelin are influenced by its formulation as a subcutaneous implant, which ensures a controlled release over an extended period . Long-term studies have shown that histrelin effectively suppresses hormone levels for up to 12 months .

Dosage Effects in Animal Models

In animal models, the effects of histrelin vary with different dosages. Studies have shown that both low and high doses of histrelin can induce ovulation in mares . Higher doses may lead to adverse effects such as impaired fertility in male animals . The threshold effects observed in these studies indicate that careful dosage adjustments are necessary to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

Histrelin is metabolized by proteases throughout the body, resulting in several peptide fragments produced by hydrolysis . In human hepatocytes, a single histrelin metabolite resulting from C-terminal dealkylation has been identified . This metabolic pathway ensures the gradual breakdown of histrelin, allowing for its sustained therapeutic effects over time .

Transport and Distribution

Histrelin is transported and distributed within cells and tissues through specific mechanisms. It has a high bioavailability of 92% and is primarily bound to plasma proteins . The distribution volume of histrelin is approximately 58.4 liters, indicating its extensive distribution within the body . The controlled release from subcutaneous implants ensures a steady concentration of histrelin in the bloodstream, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of histrelin is primarily within the pituitary gonadotrophs, where it binds to the GnRH receptor . This binding triggers the release of LH and FSH, which then act on gonadal cells to regulate hormone production . The specific targeting of histrelin to these cells ensures its effective modulation of gonadotropin release and subsequent hormonal effects .

准备方法

希瑞林是通过一系列肽偶联反应合成的。合成路线涉及将受保护的氨基酸依次添加到九肽链中。反应条件通常包括使用偶联试剂,如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进肽键形成。 最终产物使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度 .

希瑞林的工业生产涉及使用自动化肽合成仪进行大规模肽合成。 该工艺经过优化,以实现高产量和高纯度,最终产品被制成皮下植入剂以供临床使用 .

化学反应分析

希瑞林会经历各种化学反应,包括:

氧化: 希瑞林可以被氧化形成半胱氨酸残基之间的二硫键,这会影响其生物活性。

还原: 还原反应可以断裂二硫键,使肽恢复到还原形式。

取代: 希瑞林可以进行取代反应,其中特定的氨基酸被其他残基取代,以改变其活性或稳定性。

这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇 (DTT) 等还原剂。 这些反应形成的主要产物取决于对肽结构进行的具体修饰 .

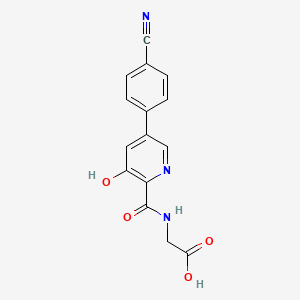

相似化合物的比较

希瑞林与其他 GnRH 激动剂(如亮丙瑞林、戈舍瑞林和曲普瑞林)相比。虽然所有这些化合物都具有类似的作用机制,但希瑞林在制剂方面独树一帜,它是一种长效皮下植入剂,可持续释放药物长达 12 个月。 这对于需要长期抑制激素的患者特别有利 .

类似化合物

- 亮丙瑞林

- 戈舍瑞林

- 曲普瑞林

属性

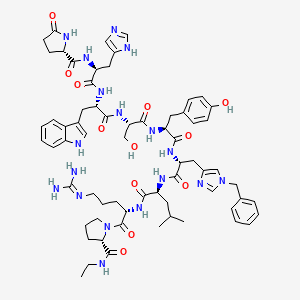

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXHVIJIIXKSOE-QILQGKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227543 | |

| Record name | Histrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis. | |

| Record name | HISTRELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76712-82-8 | |

| Record name | Histrelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTRELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

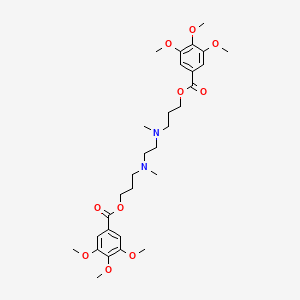

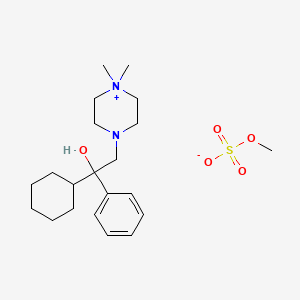

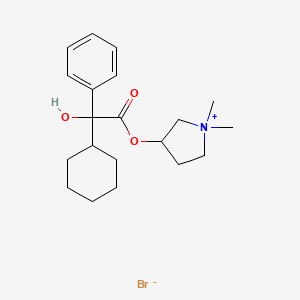

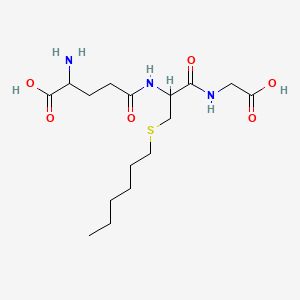

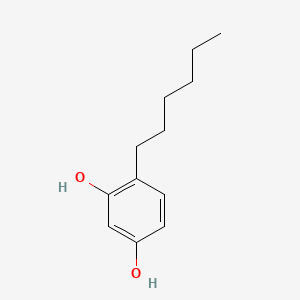

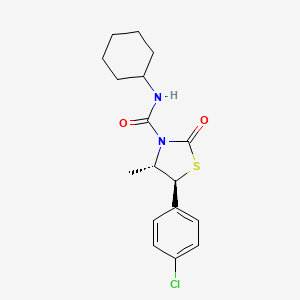

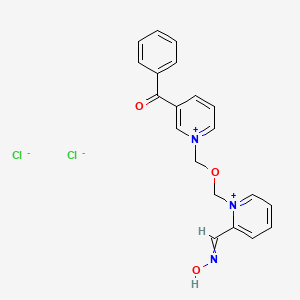

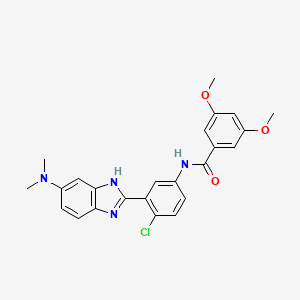

Feasible Synthetic Routes

Q1: How does Histrelin interact with its target and what are the downstream effects?

A1: Histrelin exerts its effects by binding to and activating GnRH receptors in the pituitary gland. [] Prolonged administration leads to desensitization of these receptors, ultimately inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of gonadotropins results in a significant decline in testosterone production in males and estradiol production in females. []

Q2: What is the significance of the sustained suppression of gonadotropins achieved by Histrelin?

A2: Sustained gonadotropin suppression is crucial for managing conditions like central precocious puberty (CPP) [, , , ], where premature activation of the hypothalamic-pituitary-gonadal (HPG) axis leads to early pubertal development. Histrelin effectively halts this process, allowing for normal growth and development. [, , , ]

Q3: What is the molecular formula and weight of Histrelin?

A3: Histrelin is a synthetic nonapeptide analog of GnRH. Its molecular formula is C41H59N13O9 and its molecular weight is 874.01 g/mol. []

Q4: Are there any specific challenges related to the stability and formulation of Histrelin?

A4: Histrelin, like many peptides, can be susceptible to degradation. To address this, it is formulated as a subcutaneous implant (Vantas) that allows for continuous, controlled release of the drug over an extended period, typically a year. [, , , ]

Q5: What is the significance of the subcutaneous implant formulation for Histrelin?

A5: The implant formulation offers several advantages over traditional injection-based therapies, including:

- Improved patient compliance: Eliminating the need for frequent injections leads to better adherence to treatment. [, , ]

- Consistent drug delivery: The implant ensures a steady release of Histrelin, maintaining therapeutic levels and maximizing efficacy. [, , , ]

- Reduced side effects: Avoiding peak-and-trough fluctuations in drug levels associated with injections may minimize side effects. [, , ]

Q6: How is Histrelin absorbed and distributed in the body?

A6: The subcutaneous implant provides a slow and continuous release of Histrelin into the systemic circulation, bypassing the need for absorption from the gastrointestinal tract. [, , , ]

Q7: How long does it take for Histrelin to achieve its therapeutic effect?

A7: Histrelin effectively suppresses testosterone to castrate levels within 4–5 weeks of implant insertion. [, , ]

Q8: How is Histrelin metabolized and excreted?

A8: As a peptide, Histrelin is primarily metabolized by peptidases into smaller inactive fragments. These metabolites are then renally excreted. []

Q9: What are the main applications of Histrelin based on in vitro and in vivo studies?

A9: Histrelin's primary application is in treating CPP in children. [, , , ] Studies demonstrate its efficacy in suppressing pubertal hormones, slowing bone age advancement, and improving predicted adult height. [, , , ]

Q10: Are there any known mechanisms of resistance to Histrelin therapy?

A11: While resistance to GnRH agonists is uncommon, it can occur. Mechanisms may involve mutations in the GnRH receptor, leading to reduced binding affinity or impaired downstream signaling. []

Q11: What is the safety profile of the Histrelin implant?

A12: The Histrelin implant is generally well-tolerated. [, , ] The most common side effects are mild and localized to the implant site, such as pain, bruising, or redness. [, , ]

Q12: Are there specific biomarkers used to monitor the effectiveness of Histrelin therapy?

A14: Yes, monitoring serum levels of LH, FSH, testosterone (in males), and estradiol (in females) is crucial for assessing the effectiveness of Histrelin therapy. [, , ] Suppression of these hormones to prepubertal levels indicates successful treatment. [, , ]

Q13: What analytical methods are used to measure Histrelin levels in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to quantify Histrelin levels in serum. This method provides high sensitivity and specificity.

Q14: What are the alternatives to Histrelin for the treatment of CPP?

A16: Other GnRH agonists, such as leuprolide and triptorelin, are commonly used alternatives to Histrelin for managing CPP. [, , , ] These agents are typically administered as intramuscular injections at varying intervals. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)

![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)